molecular formula C15H14N2S B6151285 N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline CAS No. 95856-73-8

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B6151285
CAS No.: 95856-73-8
M. Wt: 254.4
InChI Key:
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Description

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves the following steps:

  • Benzothiazole Derivation: The starting material, 6-methyl-1,3-benzothiazole, is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.

  • N-Methylation: The benzothiazole derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

  • Aniline Formation:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to nitro derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.

  • Substitution: Reagents such as halogens and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Nitro Derivatives: Oxidation of the aniline group results in nitro derivatives.

  • Amino Derivatives: Reduction of nitro groups yields amino derivatives.

  • Substituted Derivatives: Substitution reactions produce various functionalized derivatives.

Scientific Research Applications

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is compared with other similar compounds to highlight its uniqueness:

  • N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)pentanamide: This compound has a similar benzothiazole core but differs in the amide group.

  • N-[4-(6-Methyl-2-benzothiazolyl)phenyl]-4-nitrobenzenesulfonamide: Another benzothiazole derivative with a nitrobenzenesulfonamide group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

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Properties

CAS No.

95856-73-8

Molecular Formula

C15H14N2S

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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